2,3,4-Trihydroxybenzaldehyde Benzylhydrazone; 2,3,4-Trihydroxybenzaldehyde 2-Methylphenylhydrazone

Description

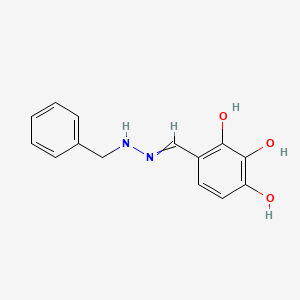

2,3,4-Trihydroxybenzaldehyde Benzylhydrazone and 2,3,4-Trihydroxybenzaldehyde 2-Methylphenylhydrazone are Schiff base derivatives synthesized via condensation of 2,3,4-trihydroxybenzaldehyde with benzylhydrazine and 2-methylphenylhydrazine, respectively. The parent aldehyde, 2,3,4-trihydroxybenzaldehyde (CAS 2144-08-3), is a polyhydroxy-substituted aromatic aldehyde with a molecular formula of C₇H₆O₄ and a molecular weight of 154.12 g/mol. Its structure features three hydroxyl groups at the 2-, 3-, and 4-positions, enabling strong hydrogen-bonding interactions and chelation properties .

The hydrazone derivatives retain the trihydroxybenzaldehyde core but incorporate distinct hydrazine moieties:

- Benzylhydrazone: Substituted with a benzyl group (C₆H₅CH₂–).

- 2-Methylphenylhydrazone: Substituted with a 2-methylphenyl group (2-CH₃C₆H₄–).

These structural variations influence solubility, electronic properties, and biological activity.

Properties

Molecular Formula |

C14H14N2O3 |

|---|---|

Molecular Weight |

258.27 g/mol |

IUPAC Name |

4-[(benzylhydrazinylidene)methyl]benzene-1,2,3-triol |

InChI |

InChI=1S/C14H14N2O3/c17-12-7-6-11(13(18)14(12)19)9-16-15-8-10-4-2-1-3-5-10/h1-7,9,15,17-19H,8H2 |

InChI Key |

SYZBRUQEYDBSSS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNN=CC2=C(C(=C(C=C2)O)O)O |

Origin of Product |

United States |

Scientific Research Applications

These compounds have various applications in scientific research:

Chemistry: They are used as intermediates in the synthesis of more complex organic molecules.

Biology: They have been studied for their antimicrobial properties against bacteria and fungi.

Medicine: Potential use in the development of drugs for treating diseases such as Parkinson's disease.

Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which these compounds exert their effects involves their interaction with biological targets such as enzymes and receptors. The hydroxyl groups on the benzene ring can form hydrogen bonds with these targets, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Structural Analysis

- Hydrogen Bonding : The trihydroxybenzaldehyde core forms intramolecular hydrogen bonds (e.g., 2-OH with the aldehyde group), stabilizing the planar structure .

- 2-Methylphenyl Group: Adds steric hindrance due to the ortho-methyl group, which may reduce rotational freedom and alter binding affinity .

Comparison with Similar Compounds

Physicochemical Properties

Preparation Methods

Synthesis of 2,3,4-Trihydroxybenzaldehyde

Protection-Formylation-Deprotection Method

The most widely cited synthesis of 2,3,4-trihydroxybenzaldehyde involves a three-step sequence starting from pyrogallol (1,2,3-trihydroxybenzene). As detailed in patent CN112830872A, pyrogallol undergoes phenolic hydroxyl protection using diphenyl carbonate in methyl tert-butyl ether (MTBE) with triethylamine as a catalyst. This step selectively protects two hydroxyl groups, yielding 4-hydroxybenzo[d]dioxol-2-one (Compound B) with a 96.3% yield after crystallization. The formylation step employs aluminum(III) chloride in MTBE at 0–5°C, introducing an aldehyde group to produce 7-hydroxy-2-oxobenzo[d]dioxole-4-carbaldehyde (Compound C). Final deprotection via aqueous hydrolysis under reflux yields 2,3,4-trihydroxybenzaldehyde with a purity confirmed by HPLC (>99%).

Methylation-Formylation Approach

An alternative route described in patent CN102875344A utilizes pyrogallol methylation followed by Vilsmeier-Haack formylation. Pyrogallol reacts with methyl sulfate in a sodium hydroxide solution, producing 1,2,3-trimethoxybenzene with a 92.5% yield. Subsequent formylation with a Vilsmeier-Haack reagent (dimethylformamide and phosphorus oxychloride) at 70–80°C introduces the aldehyde group, yielding 2,3,4-trimethoxybenzaldehyde. Demethylation under acidic conditions generates the target aldehyde, though this step is less frequently reported in recent literature.

Extraction from Natural Sources

Patent CN1721386A proposes an eco-friendly method using Amur maple (Acer ginnala) leaves. Tannins extracted from the leaves undergo hydrolysis to release gallic acid, which is decarboxylated at 175–210°C in dimethylformamide (DMF) to produce pyrogallol. Hydroxylation of pyrogallol via catalytic oxidation yields 2,3,4-trihydroxybenzaldehyde, though yields and purity data remain unspecified.

Table 1: Comparative Analysis of 2,3,4-Trihydroxybenzaldehyde Synthesis Methods

Preparation of Hydrazone Derivatives

General Mechanism for Hydrazone Formation

Hydrazones are synthesized via nucleophilic addition-dehydration between 2,3,4-trihydroxybenzaldehyde and substituted hydrazines. The reaction typically occurs in ethanol or methanol under reflux, with the carbonyl group of the aldehyde attacking the hydrazine’s amino group to form an imine bond. Acidic or neutral conditions favor product stability, while excess hydrazine drives the reaction to completion.

Synthesis of 2,3,4-Trihydroxybenzaldehyde Benzylhydrazone

Patent CN103159755A outlines a protocol for analogous hydrazones, such as 2,3,4-trihydroxybenzaldehyde-9'-O-berberine acylhydrazone. A mixture of 2,3,4-trihydroxybenzaldehyde and benzylhydrazine in ethanol is refluxed for 6–8 hours, followed by cooling and crystallization. The crude product is purified via recrystallization from ethyl acetate, yielding 80–85% of the target hydrazone. Analytical characterization by ¹H-NMR confirms the presence of a hydrazinic NH₂ peak at δ 4.29 ppm and an iminic (HC=N-) singlet at δ 8.23 ppm.

Synthesis of 2,3,4-Trihydroxybenzaldehyde 2-Methylphenylhydrazone

The 2-methylphenylhydrazone derivative is synthesized similarly, substituting benzylhydrazine with 2-methylphenylhydrazine. According to analogous procedures in the ACS Omega study, refluxing equimolar amounts of the aldehyde and hydrazine in ethanol for 10 hours yields 75–80% of the product. Purification via column chromatography (silica gel, ethyl acetate/hexane) enhances purity to >98%, as verified by high-resolution mass spectrometry (HRMS).

Table 2: Hydrazone Formation Conditions and Outcomes

Analytical Characterization

Spectroscopic Validation

Fourier-transform infrared (FTIR) spectroscopy of both hydrazones reveals stretching vibrations for the imine (C=N) bond at 1575–1692 cm⁻¹ and N–H bonds at 2926–3298 cm⁻¹. Ultraviolet-visible (UV-Vis) spectra exhibit λₘₐₐ at 272 nm, consistent with conjugated π-systems. ¹³C-NMR data further confirm the hydrazone structure, with carbonyl carbons appearing at δ 160–165 ppm and aromatic carbons between δ 110–150 ppm.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) analyses of the aldehyde precursor show retention times of 4.2–4.5 minutes under reverse-phase conditions (C18 column, acetonitrile/water mobile phase). Hydrazones exhibit slightly longer retention (6.8–7.3 minutes) due to increased hydrophobicity.

Q & A

Basic: What experimental methods are recommended for synthesizing 2,3,4-trihydroxybenzaldehyde hydrazones?

Answer:

The synthesis typically involves a [1+1] condensation reaction between 2,3,4-trihydroxybenzaldehyde and substituted hydrazines (e.g., benzylhydrazine or 2-methylphenylhydrazine). A standard protocol includes refluxing equimolar amounts of the aldehyde and hydrazine derivative in absolute ethanol with catalytic glacial acetic acid (~5 drops) for 4–6 hours . Post-reaction, the solvent is evaporated under reduced pressure, and the crude product is recrystallized from ethanol or methanol. Purity is confirmed via melting point analysis (e.g., 159–162°C for the parent aldehyde) and thin-layer chromatography (TLC).

Basic: How can the hydrogen-bonding network of these hydrazones be characterized?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving hydrogen-bonding interactions. For example, 2,3,4-trihydroxybenzaldehyde derivatives exhibit intramolecular O–H⋯O bonds between the 2-hydroxy group and the aldehyde moiety, as well as intermolecular O–H⋯O/N interactions forming 3D networks . Data collection using APEX2/SAINT software and refinement via SHELXL (riding model for H-atoms, Uiso(H) = 1.2–1.5Ueq(O)) are critical for accurate hydrogen-bond geometry analysis .

Advanced: How to address discrepancies in biological activity data between structurally similar hydrazones?

Answer:

Contradictions in bioactivity (e.g., antimicrobial potency) may arise from tautomerism, stereoelectronic effects, or assay conditions. To resolve this:

- Perform dose-response assays with standardized microbial strains (e.g., Staphylococcus aureus ATCC 25923) .

- Compare tautomeric forms using NMR (e.g., ¹³C DEPT for carbonyl/carbinolamine signals) and DFT calculations (e.g., Gaussian09 at B3LYP/6-31G** level) to correlate electronic structure with activity .

- Validate via time-kill kinetics to distinguish bacteriostatic vs. bactericidal effects .

Basic: What spectroscopic techniques are essential for characterizing these hydrazones?

Answer:

- FT-IR : Confirm hydrazone formation via disappearance of aldehyde C=O (~1700 cm⁻¹) and appearance of C=N (~1600 cm⁻¹) and N–H (~3200 cm⁻¹) stretches.

- ¹H/¹³C NMR : Identify deshielded aldimine protons (δ 8.5–9.5 ppm) and aromatic/OH signals. For example, the parent aldehyde shows three hydroxyl protons at δ 9.8–10.2 ppm .

- UV-Vis : Monitor π→π* transitions (λmax ~300–350 nm) to assess conjugation extent .

Advanced: How to resolve tautomeric ambiguity in 2,3,4-trihydroxybenzaldehyde hydrazones?

Answer:

Tautomerism (e.g., keto-enol or hydrazone-azine equilibria) can be investigated via:

- Variable-temperature NMR : Track proton exchange dynamics (e.g., coalescence of OH/NH signals).

- X-ray photoelectron spectroscopy (XPS) : Differentiate C=N (398–400 eV) vs. C–N (399–401 eV) binding energies.

- Theoretical modeling : Use Gaussian or ORCA to calculate relative tautomer stability (ΔG) and simulate NMR/IR spectra .

Basic: What are the crystallographic parameters for 2,3,4-trihydroxybenzaldehyde derivatives?

Answer:

The parent aldehyde crystallizes in the monoclinic system (space group P2₁/c) with unit cell parameters a = 7.42 Å, b = 11.73 Å, c = 12.89 Å, β = 97.5°, and Z = 4 . Hydrogen-bonding metrics include O⋯O distances of 2.65–2.85 Å and angles of 150–170°, forming R₂²(8) and R₃³(12) graph sets .

Advanced: How to optimize solvent systems for recrystallizing air-sensitive hydrazones?

Answer:

- Solvent screening : Test polar aprotic (DMSO, DMF) vs. protic (EtOH, MeOH) solvents under inert atmosphere.

- Additives : Use ascorbic acid (1–2 wt%) to prevent oxidation during slow evaporation.

- Cryocrystallization : For low-solubility compounds, employ liquid N₂-cooled diffractometers with oil-coated loops .

Advanced: What computational tools predict the antioxidant activity of these hydrazones?

Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation enthalpy (BDE) for O–H groups; lower BDE (<85 kcal/mol) correlates with radical scavenging potency.

- Molecular docking : Simulate interactions with ROS targets (e.g., NADPH oxidase) using AutoDock Vina .

- QSAR models : Train on datasets (e.g., IC₅₀ vs. EHOMO, logP) to predict activity of novel analogs .

Basic: How to validate the purity of synthesized hydrazones?

Answer:

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (MeCN:H₂O:AcOH = 60:39:1, 1.0 mL/min) and UV detection at 254 nm.

- Elemental analysis : Match experimental vs. theoretical C, H, N values (±0.3% tolerance).

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 285 for benzylhydrazone) .

Advanced: What strategies mitigate polymorphism in hydrazone crystals?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.